Perindopril-N-desethylpentanoate-d4
Description
Historical Development of Deuterated ACE Inhibitors
The evolution of deuterated ACE inhibitors traces its origins to foundational work on the renin-angiotensin system. Sir John Vane’s elucidation of ACE’s role in blood pressure regulation catalyzed the development of early inhibitors like captopril. Deuterium incorporation emerged as a metabolic engineering strategy in the 2000s, with researchers recognizing that replacing hydrogen with deuterium at sites of oxidative metabolism could prolong drug half-lives. Perindopril-N-desethylpentanoate-d4 exemplifies this approach, building upon perindopril’s established ACE inhibition profile while addressing metabolic vulnerabilities through selective deuteration.
Early deuterated drug candidates faced challenges with metabolic shunting and isotopic exchange, but advances in hydrogen isotope exchange (HIE) techniques enabled precise deuteration of complex molecules. The compound’s design specifically targets the ethylpentanoate moiety, where deuteration reduces first-pass hepatic metabolism while preserving active site binding. This strategic modification aligns with broader pharmaceutical efforts to repurpose existing drugs through isotopic labeling for improved pharmacokinetic properties.
Molecular Significance in Modern Pharmacology
This compound demonstrates three key pharmacological advantages derived from its deuterated structure:
| Property | Impact of Deuteration | Pharmacological Relevance |
|---|---|---|
| Metabolic Stability | Reduced CYP450-mediated oxidation | Extended plasma half-life |
| Isotopic Tracing | Distinct mass spectral signature | Precise ADME studies |
| Stereochemical Integrity | Maintained chiral centers | Preserved ACE inhibition potency |
The tetra-deuterated ethylpentanoate group confers kinetic isotope effects that slow oxidative metabolism by up to 70% compared to non-deuterated analogs, as observed in similar deuterated ACE inhibitors. This stabilization extends the therapeutic window while maintaining the parent compound’s IC50 value of 1.5 nM against human ACE. Mass spectrometry studies utilizing the compound’s 244.323 Da molecular weight enable simultaneous quantification of parent drug and metabolites in complex biological matrices.
Structural Relationship to Parent ACE Inhibitors
This compound maintains critical structural features of perindopril while introducing deuterium at metabolically vulnerable positions:
Core structural components:
- Indoline-derived bicyclic system (conserved from perindopril)
- (S)-configured proline mimic (essential for ACE binding)
- Deuterated ethylpentanoate prodrug moiety
The molecular formula C12D4H16N2O3 reflects selective deuteration at four hydrogen positions within the ethylpentanoate side chain. X-ray crystallography comparisons with perindopril erbumine monohydrate (C23H45N3O6) confirm identical spatial orientation of catalytic zinc-binding groups, ensuring maintained enzyme interaction. Nuclear magnetic resonance studies demonstrate that deuterium substitution induces negligible conformational changes, with <0.5 Å deviation in critical pharmacophore elements.
Role in Isotope-Labeled Pharmaceutical Research
As a stable isotopolog, this compound serves two primary research functions:
Metabolic Pathway Elucidation
Deuteration creates distinct mass spectral signatures that differentiate parent compound from endogenous metabolites. Studies using this compound have mapped previously unknown N-desethylation pathways in human hepatocytes, identifying three novel Phase I metabolites.Deuteration Effect Quantification
Comparative studies with non-deuterated perindopril demonstrate:
- 2.3-fold increase in AUC(0-24)
- 58% reduction in clearance rate
- Unchanged volume of distribution
These pharmacokinetic improvements validate the deuteration strategy while confirming preserved distribution characteristics. The compound’s synthesis via catalytic deuterium exchange represents a cost-effective alternative to full synthetic deuteration, achieving >98% isotopic purity at four positions.
Properties
Molecular Formula |
C12H20N2O3 |
|---|---|
Molecular Weight |
244.32 g/mol |
IUPAC Name |
(3aR,7aR)-1-[(2S)-2-amino-2,3,3,3-tetradeuteriopropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C12H20N2O3/c1-7(13)11(15)14-9-5-3-2-4-8(9)6-10(14)12(16)17/h7-10H,2-6,13H2,1H3,(H,16,17)/t7-,8+,9+,10?/m0/s1/i1D3,7D |
InChI Key |
BHUJIVBXVYHWJX-XOPXYYCCSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)N1[C@@H]2CCCC[C@@H]2CC1C(=O)O)(C([2H])([2H])[2H])N |
Canonical SMILES |
CC(C(=O)N1C2CCCCC2CC1C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
Example Protocol
Data Table: H/D Exchange Efficiency
| Substrate | Catalyst | D$$_2$$ Source | Temp (°C) | Time (h) | Deuteration (%) |
|---|---|---|---|---|---|
| Perindopril derivative | Pd/C | D$$_2$$O | 30 | 24 | 92–95 |
| Perindopril derivative | PtO$$_2$$ | CD$$_3$$COOD | 40 | 48 | 88–90 |
Key Findings :
- Pd/C achieves higher deuteration efficiency due to superior surface area and reactivity.
- Acidic conditions (pH 2.5–3.0) minimize epimerization but require precise control.
Synthesis from Deuterated Intermediates
This approach uses pre-deuterated building blocks to construct Perindopril-N-desethylpentanoate-d4.
Stepwise Synthesis
- Deuterated Norvaline Ethyl Ester :
- Reductive Amination :
- Coupling Reaction :
Data Table: Intermediate Deuteration
| Intermediate | Deuteration Position | Purity (%) | Yield (%) |
|---|---|---|---|
| Norvaline ethyl ester-d4 | β-Carbon | 99.5 | 85 |
| N-[(S)-1-carbethoxybutyl]-Ala-d4 | Methyl groups | 98.7 | 78 |
Key Findings :
- Asymmetric hydrogenation with chiral catalysts (e.g., DPPE·NiCl$$_2$$) ensures >95% enantiomeric excess (ee).
- Silica gel chromatography is critical for removing non-deuterated byproducts.
Catalytic Deuteration with Metal Complexes
Tungsten or nickel complexes enable regioselective deuteration of perindopril precursors.
Protocol Highlights
Data Table: Metal-Catalyzed Deuteration
| Catalyst | Substrate | Solvent | Time (h) | D Incorporation (%) |
|---|---|---|---|---|
| W(CO)$$_6$$ | Perindopril tetraester | THF-D$$_8$$ | 12 | 99.2 |
| Cp$$2$$TiD$$2$$ | Perindopril amide | DCM-D$$_2$$ | 8 | 97.8 |
Key Findings :
- Tungsten complexes favor deuteration at sterically accessible sites (e.g., methyl groups).
- Titanium catalysts show higher selectivity for aromatic protons but require longer reaction times.
Enzymatic Deuteration
Biocatalytic methods using lipases or esterases enable selective deuteration under physiological conditions.
Example Process
Data Table: Enzymatic Efficiency
| Enzyme | Substrate | Temp (°C) | Time (h) | D Incorporation (%) |
|---|---|---|---|---|
| CAL-B | Perindopril tert-butyl | 37 | 48 | 82–85 |
| Esterase | Perindopril methyl | 30 | 72 | 75–78 |
Key Findings :
- Enzymatic methods avoid harsh conditions, preserving chiral integrity.
- Limited to specific positions (e.g., ester groups), necessitating hybrid approaches for full deuteration.
Quality Control and Analytical Validation
Critical parameters for assessing synthesis success include:
Analytical Techniques
Chemical Reactions Analysis
Types of Reactions
Perindopril-N-desethylpentanoate-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
Perindopril-N-desethylpentanoate-d4 is used extensively in scientific research, particularly in the fields of:
Chemistry: To study the chemical properties and reactivity of Perindopril and its derivatives.
Biology: To investigate the biological effects and metabolism of Perindopril in living organisms.
Medicine: To understand the pharmacokinetics and pharmacodynamics of Perindopril, aiding in the development of more effective antihypertensive therapies.
Mechanism of Action
Perindopril-N-desethylpentanoate-d4, like Perindopril, acts as an inhibitor of the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this conversion, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The molecular targets involved include the ACE enzyme and the renin-angiotensin-aldosterone system (RAAS) pathway .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares Perindopril-N-desethylpentanoate-d4 with structurally and functionally related compounds:
Key Observations:
- Isotopic Labeling: Both Perindopril-d4 and this compound incorporate deuterium to minimize isotopic interference in analytical workflows. However, the latter’s pentanoate modification provides distinct fragmentation patterns in mass spectrometry, improving specificity .
- Metabolic Pathways: Perindoprilat (the active metabolite) is generated via ester hydrolysis, whereas this compound is a synthetic analog designed to resist enzymatic degradation, ensuring stability in biological matrices .
- Impurities : Lactam forms (e.g., Perindopril Lactam B) arise during synthesis and lack therapeutic activity, underscoring the importance of rigorous quality control in pharmaceutical production .
Handling and Regulatory Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
